molecular formula C24H22N7Na B148919 FK-739 CAS No. 136042-19-8

FK-739

Cat. No.: B148919
CAS No.: 136042-19-8
M. Wt: 431.5 g/mol
InChI Key: YFABTKCYNBWJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FK-739 is a small molecule drug that functions as an angiotensin II type 1 receptor antagonist. It was initially developed by Astellas Pharma, Inc. for the treatment of cardiovascular diseases, particularly hypertension . The compound has a molecular formula of C24H23N7Na and a molecular weight of 409.49 g/mol .

Preparation Methods

FK-739 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that this compound is available in both free acid and free base forms .

Chemical Reactions Analysis

FK-739 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

FK-739 is compared with other angiotensin II type 1 receptor antagonists, such as:

    Losartan: Another AT1R antagonist used to treat hypertension. This compound has shown similar efficacy in reducing blood pressure but may have different pharmacokinetic properties.

    Valsartan: Similar to this compound, valsartan is used to treat hypertension and heart failure. This compound may offer unique benefits in terms of receptor selectivity and binding affinity.

    Candesartan: Another AT1R antagonist with a similar mechanism of action. .

These comparisons highlight the uniqueness of this compound in terms of its chemical structure, receptor binding properties, and potential therapeutic applications.

Properties

CAS No.

136042-19-8

Molecular Formula

C24H22N7Na

Molecular Weight

431.5 g/mol

IUPAC Name

sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1

InChI Key

YFABTKCYNBWJHS-UHFFFAOYSA-N

Isomeric SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+]

SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+]

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+]

136042-19-8

Synonyms

2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt
FK 739
FK-739

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.